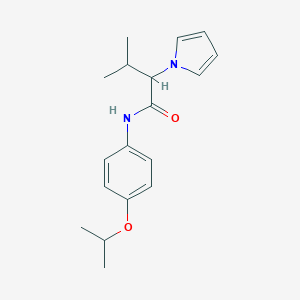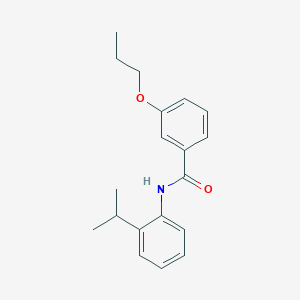![molecular formula C18H19N3O2 B268676 N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide, commonly known as PIC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PIC is a derivative of isonicotinamide and is used in various applications, including medicinal chemistry, drug discovery, and biochemical research.
Mécanisme D'action
The mechanism of action of PIC involves the inhibition of PARP and tankyrase enzymes. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Tankyrase is an enzyme that regulates the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation. Inhibition of tankyrase leads to the stabilization of Axin, which results in the downregulation of the Wnt signaling pathway.
Biochemical and Physiological Effects
PIC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. PIC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
PIC has several advantages for lab experiments. It is a potent inhibitor of PARP and tankyrase enzymes, making it a valuable tool for studying their biological functions. Additionally, it has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for drug discovery. However, there are also some limitations to using PIC in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its potency and selectivity for PARP and tankyrase may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of PIC. One area of research is the development of PIC-based drugs for cancer therapy. Several PARP inhibitors, including Olaparib and Rucaparib, have been approved for the treatment of ovarian and breast cancer. However, there is still a need for more effective and selective PARP inhibitors. PIC has shown promising anticancer activity in various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic. Additionally, there is a need for more studies on the long-term effects of PIC and its selectivity for PARP and tankyrase. Overall, PIC is a promising compound with several potential applications in the field of scientific research.
Méthodes De Synthèse
The synthesis of PIC involves the reaction of isonicotinic acid with piperidine and 4-nitrophenyl chloroformate. The reaction results in the formation of PIC, which can be purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PIC has been extensively studied in the field of medicinal chemistry and drug discovery. It is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have gained significant attention in recent years due to their potential as cancer therapeutics. PIC has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and prostate cancer. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Propriétés
Nom du produit |
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide |
|---|---|
Formule moléculaire |
C18H19N3O2 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-[3-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c22-17(14-7-9-19-10-8-14)20-16-6-4-5-15(13-16)18(23)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
Clé InChI |
HXEITZOCFUROJN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide](/img/structure/B268599.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
